molecular formula C18H16ClN3O2S B3129755 N-[4-(2-chlorophenyl)-5-(phenylsulfonyl)-2-pyrimidinyl]-N,N-dimethylamine CAS No. 339107-53-8

N-[4-(2-chlorophenyl)-5-(phenylsulfonyl)-2-pyrimidinyl]-N,N-dimethylamine

Cat. No. B3129755
CAS RN: 339107-53-8
M. Wt: 373.9 g/mol
InChI Key: IPRZUOHQZICTBK-UHFFFAOYSA-N
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Description

N-[4-(2-chlorophenyl)-5-(phenylsulfonyl)-2-pyrimidinyl]-N,N-dimethylamine, also known as CP-690,550, is a small molecule drug that has been extensively studied for its potential therapeutic applications. This drug belongs to the class of Janus kinase (JAK) inhibitors and has been found to be effective in treating various autoimmune diseases.

Scientific Research Applications

Environmental Implications and Detection

Research has shown significant interest in the environmental implications and detection of compounds related to N-[4-(2-chlorophenyl)-5-(phenylsulfonyl)-2-pyrimidinyl]-N,N-dimethylamine. The detection and analysis of such compounds, especially in water systems, are crucial due to their potential toxicological effects and persistence in the environment. Nitrosamines, for example, are a group of compounds that have been extensively studied for their occurrence in drinking water and their potential health risks. Studies like the one by Nawrocki and Andrzejewski (2011) provide a comprehensive overview of nitrosamines, highlighting the importance of understanding the mechanisms of formation and removal of these compounds from water technology (Nawrocki & Andrzejewski, 2011).

Chemical Synthesis and Material Science

In the field of chemical synthesis and material science, the structure of this compound could inspire the development of novel compounds with specific functions. Research on quinazolines and pyrimidines, for instance, has shown that these heterocycles are valuable for creating optoelectronic materials. The work by Lipunova et al. (2018) details how quinazoline and pyrimidine derivatives are incorporated into π-extended conjugated systems to fabricate materials for organic light-emitting diodes and other optoelectronic devices (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

Biochemical and Pharmaceutical Research

Although the requirement was to exclude drug use, dosage, and side effects, it's worth noting that similar compounds often serve as a basis for the development of pharmaceuticals. The biochemical mechanisms and interactions with biological targets are essential for designing drugs with improved efficacy and reduced toxicity. Research into the biochemical properties and potential pharmaceutical applications of compounds structurally related to this compound could pave the way for new therapeutic agents.

Environmental Toxicology

The environmental fate and transformation of chlorophenyl and pyrimidinyl compounds are crucial for assessing their impact on ecosystems and human health. Studies on chlorophenols and their role as precursors to more toxic substances, such as dioxins, underscore the importance of monitoring and managing these compounds in the environment. The review by Krijgsheld and Gen (1986) on the environmental impact of chlorophenols exemplifies the type of research needed to understand and mitigate the risks associated with these substances (Krijgsheld & Gen, 1986).

properties

IUPAC Name

5-(benzenesulfonyl)-4-(2-chlorophenyl)-N,N-dimethylpyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O2S/c1-22(2)18-20-12-16(25(23,24)13-8-4-3-5-9-13)17(21-18)14-10-6-7-11-15(14)19/h3-12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPRZUOHQZICTBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=C(C(=N1)C2=CC=CC=C2Cl)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[4-(2-chlorophenyl)-5-(phenylsulfonyl)-2-pyrimidinyl]-N,N-dimethylamine
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N-[4-(2-chlorophenyl)-5-(phenylsulfonyl)-2-pyrimidinyl]-N,N-dimethylamine
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N-[4-(2-chlorophenyl)-5-(phenylsulfonyl)-2-pyrimidinyl]-N,N-dimethylamine
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N-[4-(2-chlorophenyl)-5-(phenylsulfonyl)-2-pyrimidinyl]-N,N-dimethylamine
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